molecular formula C6H9NS B3364096 (Isothiocyanatomethyl)cyclobutane CAS No. 1095592-84-9

(Isothiocyanatomethyl)cyclobutane

Cat. No.: B3364096
CAS No.: 1095592-84-9
M. Wt: 127.21 g/mol
InChI Key: HYMZCCICUDKGMW-UHFFFAOYSA-N
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Description

(Isothiocyanatomethyl)cyclobutane is a chemical compound characterized by the presence of an isothiocyanate group attached to a cyclobutane ring. This compound is part of the broader class of isothiocyanates, which are known for their bioactive properties and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

(Isothiocyanatomethyl)cyclobutane is a complex compound that has been found to interact with various targets. One of the primary targets of this compound is the Aldehyde Dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of aldehydes, and its inhibition can lead to significant changes in cellular processes.

Mode of Action

The compound interacts with its targets by binding to them, leading to changes in their function. For instance, it has been found to inhibit the activity of ALDH . This inhibition can lead to a decrease in the tolerance of certain cells to other compounds, such as cisplatin, a chemotherapy drug .

Pharmacokinetics

It is known that the physicochemical properties of a compound can strongly influence its adme properties . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to decrease the cisplatin tolerance of certain cells . Furthermore, long-term supplementation with this compound can reverse the EMT (Epithelial-Mesenchymal Transition) phenotype and migratory potential of certain cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as cisplatin, can influence its action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Isothiocyanatomethyl)cyclobutane typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using photochemical or thermal conditions, depending on the specific substrates and desired outcomes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (Isothiocyanatomethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of substituted cyclobutane compounds .

Scientific Research Applications

(Isothiocyanatomethyl)cyclobutane has several applications in scientific research:

Comparison with Similar Compounds

  • (Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenyl isothiocyanate

Comparison: (Isothiocyanatomethyl)cyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other isothiocyanates. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

isothiocyanatomethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c8-5-7-4-6-2-1-3-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZCCICUDKGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095592-84-9
Record name (isothiocyanatomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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